molecular formula C19H18ClN3O2 B10899720 1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10899720
M. Wt: 355.8 g/mol
InChI Key: GEXPBRHPPULCTH-UHFFFAOYSA-N
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Description

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a chlorinated phenoxy group, and a carboxamide group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxy methanol. This intermediate is then reacted with 2-methylphenylhydrazine to form the corresponding hydrazone. The final step involves the cyclization of the hydrazone with a carboxylic acid derivative to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

    4-Chloro-3-methylphenol: A simpler compound with similar chlorinated phenoxy group.

    2-Methylphenylhydrazine: An intermediate used in the synthesis of the target compound.

    Pyrazole derivatives: Compounds with similar pyrazole ring structure. The uniqueness of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-5-3-4-6-17(13)21-19(24)18-9-10-23(22-18)12-25-15-7-8-16(20)14(2)11-15/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

GEXPBRHPPULCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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